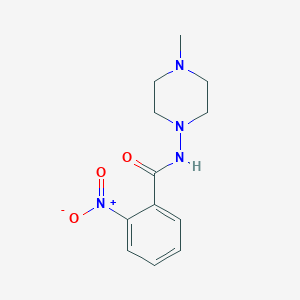![molecular formula C14H13BrN2O5 B5806862 N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as BFI-226, is a synthetic compound that has been studied for its potential applications in cancer treatment. It belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Mechanism of Action
The mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to be overexpressed in many types of cancer. N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide also induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to induce cell cycle arrest in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments, including its high purity and potency, which make it suitable for further research and development. However, its low solubility in water can make it difficult to work with, and its high cost may limit its use in some labs.
Future Directions
There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including its potential applications in combination therapy with other anticancer agents. It may also be studied for its potential applications in other diseases, such as viral infections and fungal infections. Further studies are needed to fully understand the mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its potential clinical applications.
Synthesis Methods
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multistep process that involves the reaction of 5-bromo-2-furoic acid with 3,4-dimethoxybenzaldehyde to form an intermediate product. The intermediate is then reacted with cyanamide and ammonium acetate to yield the final product. The synthesis of N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Scientific Research Applications
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5/c1-19-9-4-3-8(7-11(9)20-2)13(16)17-22-14(18)10-5-6-12(15)21-10/h3-7H,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFSBZVMSKUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(O2)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)


![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)